1,2,3-trichlorobenzene-d3
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Overview
Description
1,2,3-Trichlorobenzene-d3 is a deuterated form of 1,2,3-trichlorobenzene, an organochlorine compound with the chemical formula C6H3Cl3. The deuterated form, this compound, is used in various scientific applications due to its unique properties, including its stability and isotopic labeling, which makes it useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trichlorobenzene-d3 can be synthesized through the dehydrohalogenation of hexachlorocyclohexane. This process involves the removal of hydrogen chloride (HCl) from hexachlorocyclohexane, resulting in the formation of 1,2,3-trichlorobenzene. The deuterated form can be obtained by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of benzene in the presence of a catalyst such as iron (III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of the desired isomer .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form chlorinated benzoic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Oxidation Reactions: Formation of chlorinated benzoic acids.
Reduction Reactions: Formation of less chlorinated benzene derivatives.
Scientific Research Applications
1,2,3-Trichlorobenzene-d3 has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving the metabolism and degradation of chlorinated compounds.
Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.
Industry: Applied in the production of high-performance materials and as a coolant in electrical installations.
Mechanism of Action
The mechanism of action of 1,2,3-trichlorobenzene-d3 involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, affecting gene expression and cellular proliferation. Additionally, it can interact with the GABA/benzodiazepine receptor, mediating neuronal inhibition by opening chloride channels .
Comparison with Similar Compounds
1,2,3-Trichlorobenzene-d3 is one of three isomers of trichlorobenzene, the others being 1,2,4-trichlorobenzene and 1,3,5-trichlorobenzene. Compared to its isomers, this compound has unique properties due to its specific chlorine atom arrangement, which affects its reactivity and applications .
Similar Compounds
1,2,4-Trichlorobenzene: Used as a solvent and in the production of dyes and pesticides.
1,3,5-Trichlorobenzene: Employed in the synthesis of other chemicals and as a solvent.
Properties
CAS No. |
3907-98-0 |
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Molecular Formula |
C6H3Cl3 |
Molecular Weight |
184.5 g/mol |
IUPAC Name |
1,2,3-trichloro-4,5,6-trideuteriobenzene |
InChI |
InChI=1S/C6H3Cl3/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D |
InChI Key |
RELMFMZEBKVZJC-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)Cl)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
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